
4,9-Dimethylphenanthrene
Vue d'ensemble
Description
4,9-Dimethylphenanthrene is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings . The molecular formula of 4,9-Dimethylphenanthrene is C16H14 .
Molecular Structure Analysis
The molecular structure of 4,9-Dimethylphenanthrene consists of a phenanthrene core with two methyl groups attached at the 4 and 9 positions . The molecular weight is 206.2824 .Applications De Recherche Scientifique
Tumor-Initiating Activity and Metabolism
Research by LaVoie et al. (1982) explored the tumor-initiating activity of various polymethylated phenanthrenes, including 4,9-Dimethylphenanthrene. Their study in mouse skin revealed significant insights into the carcinogenic potential and metabolic pathways of these compounds (LaVoie et al., 1982).
Synthesis Techniques
Böhme et al. (2017) discussed the regiospecific synthesis of dimethylphenanthrene isomers, providing valuable information on the chemical synthesis processes and potential applications in various fields (Böhme et al., 2017).
Nuclear Magnetic Resonance (NMR) Analysis
The identification and analysis of dimethylphenanthrene isomers, including ethyl-9,10-dimethylphenanthrene, through high-resolution NMR was detailed by Bavin et al. (1965). This study is crucial for understanding the structural aspects of these compounds (Bavin et al., 1965).
Intramolecular Cyclisation Studies
Bien et al. (1967) conducted research on the stereochemistry and intramolecular cyclisation of dimethylphenanthrene derivatives, which is important for understanding their chemical behavior and potential applications (Bien et al., 1967).
Chromatographic Analysis
Garrigues et al. (1989) examined the retention behavior of dimethylphenanthrene isomers in reversed-phase liquid chromatography, providing insights into the analytical chemistry aspects of these compounds (Garrigues et al., 1989).
Mutagenicity and Metabolism
A study by LaVoie et al. (1981) assessed the mutagenicity, metabolism, and tumor-initiating activity of methylphenanthrenes, including dimethylphenanthrenes, highlighting their biological interactions and potential risks (LaVoie et al., 1981).
Antialgal Activity
Research by DellaGreca et al. (2001) synthesized and tested the antialgal activity of dimethylphenanthrenes, mimicking naturally occurring compounds. This study contributes to understanding the ecological impact and potential uses of these compounds (DellaGreca et al., 2001).
Electrophilic Aromatic Substitution
Ansell and Taylor (1979) explored the acid-catalyzed hydrogen exchange of polymethylphenanthrenes, providing insights into their reactivity and chemical properties (Ansell & Taylor, 1979).
Propriétés
IUPAC Name |
4,9-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-5-7-13-10-12(2)14-8-3-4-9-15(14)16(11)13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEVTIBHCBCQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216505 | |
| Record name | Phenanthrene, 4,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,9-Dimethylphenanthrene | |
CAS RN |
66291-34-7 | |
| Record name | Phenanthrene, 4,9-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 4,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




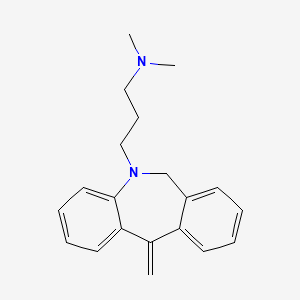
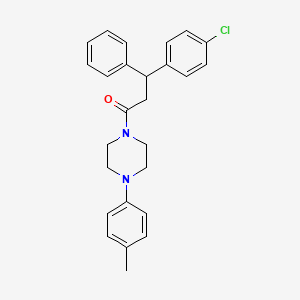

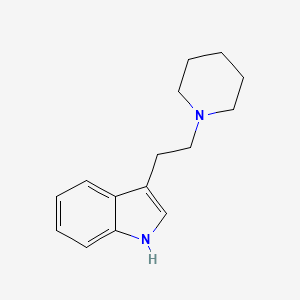

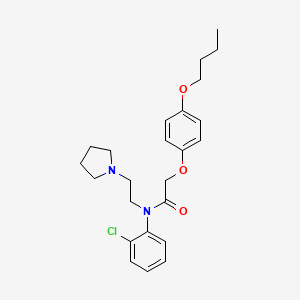
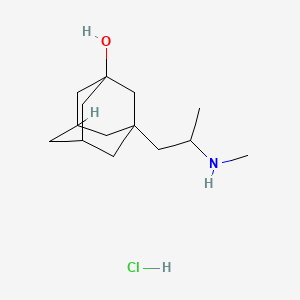


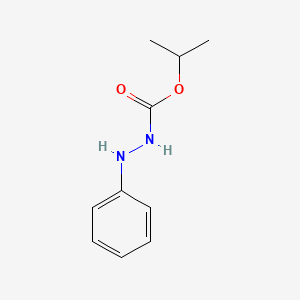

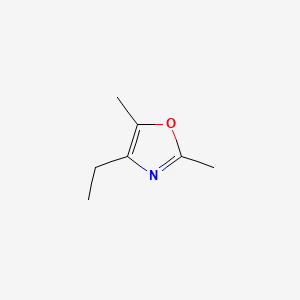
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B1619209.png)